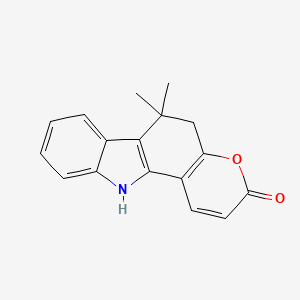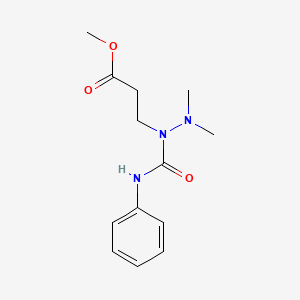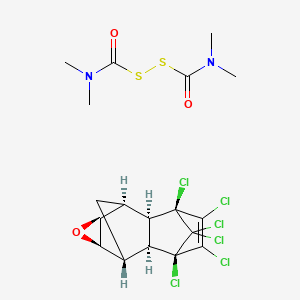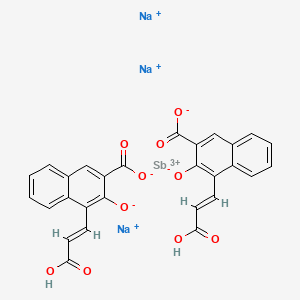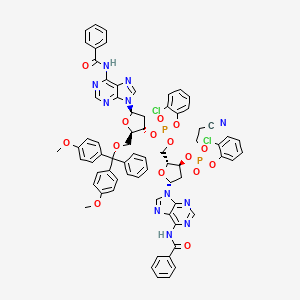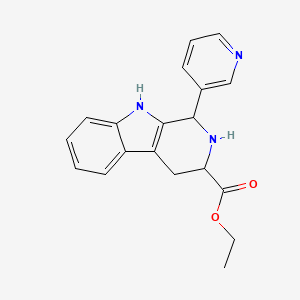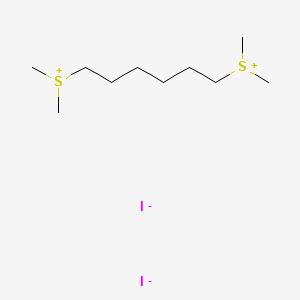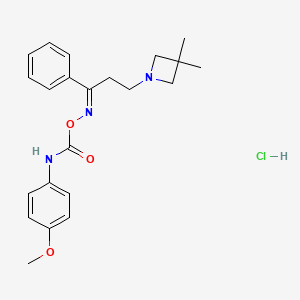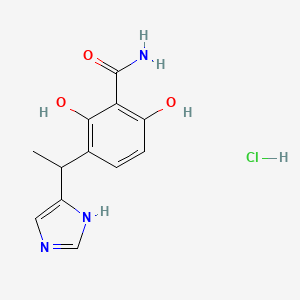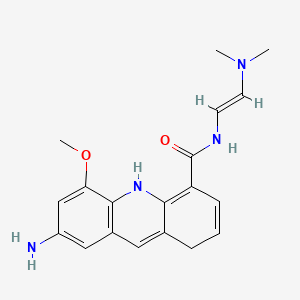
9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide is a synthetic compound belonging to the class of acridine derivatives These compounds are known for their intercalative properties, which allow them to insert between DNA base pairs, disrupting the DNA structure and function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the acridine core structure.
Functionalization: The acridine core is then functionalized with an amino group at the 9th position.
Side Chain Addition: The dimethylaminoethyl side chain is introduced through a nucleophilic substitution reaction.
Final Product Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the acridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which may have different biological activities and properties.
Scientific Research Applications
9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide has several scientific research applications:
Chemistry: It is used as a model compound to study DNA intercalation and its effects on DNA structure.
Biology: The compound is used in studies involving DNA-protein interactions and the mechanisms of DNA damage and repair.
Medicine: Due to its ability to interfere with DNA replication, it is being investigated as a potential anticancer agent.
Industry: The compound may be used in the development of new pharmaceuticals and as a tool in biochemical research.
Mechanism of Action
The mechanism of action of 9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide involves its intercalation into DNA. This intercalation disrupts the normal structure of the DNA helix, inhibiting the action of enzymes such as topoisomerases that are essential for DNA replication and transcription. The compound’s side chains interact with the DNA grooves, further stabilizing the intercalated complex and enhancing its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
9-Amino-N-(3-(dimethylamino)propyl)acridine-4-carboxamide: An inactive derivative with similar structural features but different biological activity.
5-Fluoro-9-amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamide: A fluorinated derivative with enhanced DNA binding affinity and cytotoxicity.
Uniqueness
9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide is unique due to its specific side chain and functional groups, which confer distinct DNA intercalation properties and biological activities. Its ability to form stable intercalated complexes with DNA makes it a valuable compound for studying DNA interactions and developing new therapeutic agents.
Properties
CAS No. |
89459-52-9 |
|---|---|
Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
7-amino-N-[(E)-2-(dimethylamino)ethenyl]-5-methoxy-1,10-dihydroacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-23(2)8-7-21-19(24)15-6-4-5-12-9-13-10-14(20)11-16(25-3)18(13)22-17(12)15/h4,6-11,22H,5,20H2,1-3H3,(H,21,24)/b8-7+ |
InChI Key |
KFFQHYLIVFXJLD-BQYQJAHWSA-N |
Isomeric SMILES |
CN(C)/C=C/NC(=O)C1=C2C(=CC3=C(N2)C(=CC(=C3)N)OC)CC=C1 |
Canonical SMILES |
CN(C)C=CNC(=O)C1=C2C(=CC3=C(N2)C(=CC(=C3)N)OC)CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)
